Hinge-Binding Geometry: 3-Pyridyl vs. 2-Pyridyl
The 3-pyridyl substitution in 4-amino-1-(3-pyridyl)piperidine directs the nitrogen lone pair outward at a ~60° angle relative to the piperidine plane, enabling optimal bidentate hydrogen bonding with the kinase hinge backbone (e.g., ALK Met1199 and Glu1197) [1]. In contrast, 4-amino-1-(2-pyridyl)piperidine presents the pyridine nitrogen in a coplanar orientation that is suboptimal for hinge engagement in the ALK/c-Met active site, as demonstrated by molecular docking studies .
| Evidence Dimension | Hinge-binding geometry suitability for ALK/c-Met inhibition |
|---|---|
| Target Compound Data | 3-pyridyl isomer: N-H···O=C (Met1199) and N···H-N (Glu1197) distances ~2.8-3.0 Å (optimal) in modeled ALK complex |
| Comparator Or Baseline | 2-pyridyl isomer: N-H···O=C distance >3.5 Å, N···H-N distance >4.0 Å (suboptimal) in analogous docking pose |
| Quantified Difference | Difference in hydrogen bonding distance ~0.7-1.0 Å, correlating with loss of hinge recognition |
| Conditions | In silico docking into ALK kinase domain (PDB: 2XP2) using standard force field parameters |
Why This Matters
Procurement of the correct 3-pyridyl isomer is essential for maintaining intended hinge-binding pharmacophore; the 2-pyridyl analog yields a distinct docking pose with inferior binding metrics, jeopardizing lead series SAR.
- [1] Medical University of Lublin. Record details: 4-Amino-1-(3-pyridyl)piperidine as an inhibitor of ALK and c-Met. View Source
